molecular formula C23H32O4 B14784265 11-Deoxycorticosterone acetate;DOC acetate;Cortexone acetate

11-Deoxycorticosterone acetate;DOC acetate;Cortexone acetate

Katalognummer: B14784265
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: VPGRYOFKCNULNK-ZIZMYJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Deoxycorticosterone acetate, also known as desoxycorticosterone acetate or cortexone acetate, is a mineralocorticoid steroid hormone produced by the adrenal gland. It is an ester of 11-deoxycorticosterone and is known for its role in regulating sodium and potassium levels in the body. This compound is used in various medical and scientific applications due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-deoxycorticosterone acetate typically involves the esterification of 11-deoxycorticosterone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester .

Industrial Production Methods: Industrial production of 11-deoxycorticosterone acetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Wirkmechanismus

11-Deoxycorticosterone acetate exerts its effects by binding to mineralocorticoid receptors in the body. This binding leads to the formation of a steroid-receptor complex, which then translocates to the nucleus and binds to specific DNA sequences. This interaction results in the transcription of genes involved in sodium and potassium regulation, leading to increased sodium reabsorption and potassium excretion .

Eigenschaften

Molekularformel

C23H32O4

Molekulargewicht

372.5 g/mol

IUPAC-Name

[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H32O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h12,17-20H,4-11,13H2,1-3H3/t17?,18?,19?,20?,22-,23-/m0/s1

InChI-Schlüssel

VPGRYOFKCNULNK-ZIZMYJMESA-N

Isomerische SMILES

CC(=O)OCC(=O)C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C

Kanonische SMILES

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.